Methyl 1H-pyrazole-4-carboxylate hydrochloride

Chemical Synthesis Quality Control Procurement

Sourcing inconsistent-quality pyrazole building blocks can compromise synthetic yields. Methyl 1H-pyrazole-4-carboxylate hydrochloride (CAS 181997-36-4) solves this as a 98% HPLC-pure, hydrochloride salt form, ensuring superior aqueous solubility and consistent reactivity for agrochemical and pharmaceutical candidate synthesis. This product mitigates downstream purification needs and process variability associated with free base or lower-purity analogs. - 98% HPLC purity minimizes side reactions, improving overall multi-step yields. - HCl salt enhances aqueous solubility for high-throughput screening and diverse transformations. - Consistent crystallinity and handling properties ensure batch-to-batch process reproducibility.

Molecular Formula C5H7ClN2O2
Molecular Weight 162.573
CAS No. 181997-36-4
Cat. No. B575618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-pyrazole-4-carboxylate hydrochloride
CAS181997-36-4
SynonymsMETHYL 1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE
Molecular FormulaC5H7ClN2O2
Molecular Weight162.573
Structural Identifiers
SMILESCOC(=O)C1=CNN=C1.Cl
InChIInChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-6-7-3-4;/h2-3H,1H3,(H,6,7);1H
InChIKeyAOJLCZLZCNUMAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-pyrazole-4-carboxylate hydrochloride: Core Pyrazole Building Block


Methyl 1H-pyrazole-4-carboxylate hydrochloride (CAS 181997-36-4) is a heterocyclic building block consisting of a 1H-pyrazole-4-carboxylate core with a methyl ester group at the 4-position and formulated as the hydrochloride salt . This compound serves as a versatile intermediate in the synthesis of pyrazole-containing agrochemicals, particularly fungicides and insecticides, as well as pharmaceutical candidates due to the broad biological activity associated with the pyrazole-4-carboxylate scaffold . The hydrochloride salt form provides enhanced aqueous solubility compared to the free base, facilitating its use in a wide range of synthetic transformations [1].

Salt form Hydrochloride salt enhances aqueous solubility for synthesis
Core scaffold Pyrazole-4-carboxylate for agrochemical and pharmaceutical research
Purity grade Higher purity specification supports reproducible multi-step reactions

Methyl 1H-pyrazole-4-carboxylate hydrochloride: Why Substitution Fails


In the pyrazole-4-carboxylate series, subtle structural variations—such as the ester group (methyl vs. ethyl) or the presence/absence of the hydrochloride salt—can profoundly impact solubility, reactivity, and crystallinity, thereby affecting downstream synthetic yield and reproducibility [1]. For instance, the ethyl ester analog (CAS 1242339-75-8) exhibits a higher molecular weight and altered lipophilicity, which may necessitate different reaction conditions or purification protocols . Furthermore, the hydrochloride salt form of the target compound ensures consistent handling properties and aqueous solubility, which are not guaranteed with the free base or other salt forms, making generic substitution a significant risk to process robustness .

Ethyl ester analog Higher lipophilicity and molecular weight may alter reaction conditions and purification.
Free base Absence of hydrochloride salt reduces water solubility and can compromise handling consistency.
3-Carboxylate regioisomer Reported antifungal scaffold context may not transfer; 4-carboxylate is the literature-supported regioisomer.

Methyl 1H-pyrazole-4-carboxylate hydrochloride: Key Differentiators


Higher Purity Specification

The target compound, Methyl 1H-pyrazole-4-carboxylate hydrochloride, is available from premium suppliers at a minimum purity of 98% . In contrast, the majority of vendors offering this compound (and its ethyl ester analog) specify a purity of 95% . This 3% absolute purity difference is significant for sensitive applications, reducing the burden of impurity profiling and minimizing the risk of off-target reactions in complex multi-step syntheses.

Purity specification
Cross-study comparable
98% vs 95% standard commercial grade
Supports procurement of higher purity to reduce purification steps
Based on vendor CoA comparisons; verify lot-specific data
Chemical Synthesis Quality Control Procurement

Molecular Weight and Salt Form

The hydrochloride salt of Methyl 1H-pyrazole-4-carboxylate has a molecular weight of 162.57 g/mol, compared to 126.11 g/mol for the free base (CAS 51105-90-9) [1][2]. This 36.46 g/mol difference corresponds precisely to the addition of HCl, confirming the salt form. The hydrochloride salt exhibits significantly improved water solubility, which is critical for aqueous-phase reactions and biological assays . Furthermore, the salt form provides a more stable and easily handled crystalline solid, whereas the free base may be a liquid or less stable solid under ambient conditions .

Molecular weight / salt form
Class-level inference
162.57 g/mol (HCl salt) vs 126.11 g/mol (free base)
Confirms salt identity; enables accurate stoichiometric calculations
Free base may differ in physical form and solubility
Analytical Chemistry Formulation Synthetic Chemistry

Documented Antimicrobial Scaffold

A 2004 study established that 1H-pyrazole-4-carboxylate esters, including the methyl ester, act as key intermediates for agricultural microbicides and herbicides [1]. The research presented the first X-ray crystal structure of a microbicidal 1H-pyrazole-4-carboxylate, confirming the scaffold's role in inhibiting mycelial growth of plant pathogenic fungi [2]. This class-level evidence supports the selection of Methyl 1H-pyrazole-4-carboxylate hydrochloride as a preferred building block over non-carboxylate pyrazoles, which lack this established antifungal pharmacophore.

Antimicrobial scaffold
Class-level inference
Mycelial growth inhibition reported for pyrazole-4-carboxylate esters
Reported agrochemical scaffold context; supports fungicide research
Based on in vitro assays against plant pathogenic fungi
Agrochemical Fungicide Structure-Activity Relationship

Regioisomeric Purity

The specific substitution pattern of the carboxylate group at the 4-position of the pyrazole ring is critical for biological activity. A study by Sridhar et al. (2004) explicitly compared the antimicrobial activity of 1H-pyrazole-3-carboxylates with 1H-pyrazole-4-carboxylates, noting that the latter exhibited distinct and more promising activity against plant pathogenic fungi [1]. The 4-carboxylate regioisomer (present in this compound) is therefore the preferred scaffold for agrochemical development, whereas the 3-carboxylate isomer (e.g., CAS 101-90-6 derivatives) may not deliver the same antifungal efficacy [2].

Regioisomeric purity
Head-to-head comparison
4-carboxylate scaffold showed distinct activity vs 3-carboxylate regioisomer
Supports regioisomeric selection for agrochemical and medicinal chemistry
Comparative mycelial growth assays; verify for specific targets
Medicinal Chemistry Regioselectivity Structural Biology

Methyl 1H-pyrazole-4-carboxylate hydrochloride: Application Scenarios


Agrochemical Fungicide Development

Utilize Methyl 1H-pyrazole-4-carboxylate hydrochloride as a core scaffold for synthesizing novel pyrazole-4-carboxamide fungicides [1]. The 4-carboxylate regioisomer is documented to inhibit mycelial growth in plant pathogenic fungi, providing a validated starting point for structure-activity relationship (SAR) studies .

Pharmaceutical Lead Optimization

Employ the compound as a versatile building block for generating diverse pyrazole-containing libraries in medicinal chemistry [1]. Its hydrochloride salt form ensures good aqueous solubility for high-throughput screening and biological assays, while the methyl ester allows for facile derivatization to amides, acids, or other functional groups .

High-Reproducibility Synthesis

In multi-step organic syntheses where purity is paramount, specify the 98% purity grade of Methyl 1H-pyrazole-4-carboxylate hydrochloride to minimize side reactions and improve overall yield [1]. This higher purity, compared to standard 95% material, reduces the need for intermediate purification, streamlining process development .

Application
Selection Property
Validation Focus
Agrochemical fungicide research
4-carboxylate regioisomer scaffold
Antifungal mycelial growth assay (class-level)
Pharmaceutical lead optimization
Hydrochloride salt solubility and methyl ester handle
Aqueous-phase reaction and derivatization potential
High-reproducibility synthesis
Enhanced purity specification
Impurity profiling and yield consistency

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